molecular formula C10H13ClINO2 B3021728 (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride CAS No. 332061-75-3

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Cat. No.: B3021728
CAS No.: 332061-75-3
M. Wt: 341.57 g/mol
InChI Key: OEKGKNIRLMPHEI-FVGYRXGTSA-N
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Description

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of butanoic acid, featuring an amino group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves several steps. One common method starts with the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The protected amino acid is then subjected to iodination to introduce the iodophenyl group. The final step involves deprotection of the amino group and conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The iodophenyl group allows for strong binding to certain proteins, making it a useful tool in studying protein-ligand interactions. The amino group can participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is unique due to the presence of both the amino and iodophenyl groups. This combination allows for versatile applications in various fields, from synthetic chemistry to biological research .

Biological Activity

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, also known as a chiral amino acid derivative, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound is characterized by an amino group, a butanoic acid moiety, and an iodophenyl group, which contribute to its reactivity and interaction with biological macromolecules.

  • Molecular Formula : C10H12ClINO2
  • Molecular Weight : Approximately 341.573 g/mol
  • Structural Features : The presence of both an amino group and an iodophenyl group provides distinct chemical reactivity compared to similar compounds.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The amino group can form hydrogen bonds, while the iodophenyl group may engage in halogen bonding, enhancing binding affinity and specificity towards various molecular targets. This dual functionality allows for modulation of enzyme activity and receptor interactions, influencing various biochemical pathways.

Biological Activity Overview

  • Binding Affinity : Studies have indicated that this compound can effectively bind to specific biological targets, making it a candidate for drug development.
  • Enzyme Interaction : The compound has been investigated for its role in enzyme-substrate interactions, which are crucial for understanding its therapeutic potential.
  • Receptor Binding Studies : Research has explored its binding properties with various receptors, highlighting its potential in pharmacotherapy.

Case Studies

  • In Vivo Studies on Tumor Growth Inhibition :
    • A study involving sodium 4-(4-iodophenyl)butanoate demonstrated that the compound significantly inhibited tumor growth in U-87 MG tumor-bearing mice when administered alongside [211At]1. The presence of the compound reduced blood radioactivity and accumulation in non-target tissues while maintaining tumor targeting efficacy .
  • Albumin Binding Affinity :
    • Research indicated that this compound exhibits a high affinity for serum albumin, which can enhance the pharmacokinetic profile of drug candidates by prolonging circulation time in the bloodstream .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(p-Iodophenyl)butanoic AcidLacks the amino groupSimpler structure without chiral properties
4-Iodobenzenebutanoic AcidSimilar butanoic acid structureDifferent functional groups
(S)-3-Amino-4-(4-iodophenyl)butanoic AcidEnantiomer of the primary compoundPotentially different biological activities

Applications in Drug Development

This compound is being explored for various applications:

  • Biochemical Probes : Due to its ability to interact with specific biological targets, it is being investigated as a biochemical probe in research settings.
  • Therapeutic Applications : The compound's unique properties suggest potential roles in developing new therapeutic agents targeting specific diseases.

Properties

IUPAC Name

(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKGKNIRLMPHEI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375854
Record name (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270065-70-8
Record name (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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